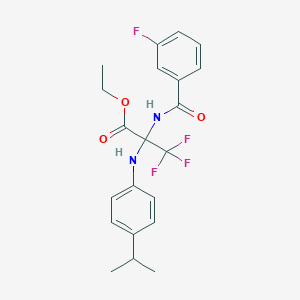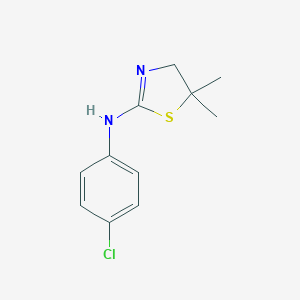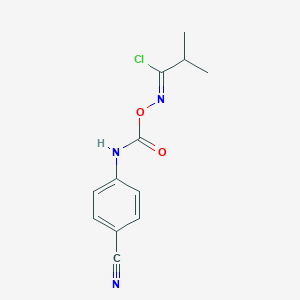![molecular formula C15H16F3N3O3S B396274 methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate CAS No. 488120-33-8](/img/structure/B396274.png)
methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate is a complex organic compound characterized by the presence of trifluoromethyl, benzothiazole, and propionylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate typically involves multiple steps, starting with the preparation of the benzothiazole derivative. The key steps include:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of 6-methyl-benzothiazole through the cyclization of o-aminothiophenol with acetic acid.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Coupling with Propionylamino Group: The final step involves coupling the trifluoromethylated benzothiazole with a propionylamino group under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
科学的研究の応用
methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
3,3,3-Trifluoro-2-(benzothiazol-2-ylamino)-2-propionylamino-propionic acid methyl ester: Lacks the methyl group on the benzothiazole ring.
2-(6-methyl-benzothiazol-2-ylamino)-2-propionylamino-propionic acid methyl ester: Lacks the trifluoromethyl group.
Uniqueness
methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate is unique due to the presence of both trifluoromethyl and methyl-benzothiazole groups, which confer distinct chemical and biological properties
特性
CAS番号 |
488120-33-8 |
|---|---|
分子式 |
C15H16F3N3O3S |
分子量 |
375.4g/mol |
IUPAC名 |
methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C15H16F3N3O3S/c1-4-11(22)20-14(12(23)24-3,15(16,17)18)21-13-19-9-6-5-8(2)7-10(9)25-13/h5-7H,4H2,1-3H3,(H,19,21)(H,20,22) |
InChIキー |
CKCFPCZAXNOESO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)C |
正規SMILES |
CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]PROPAN-2-YL}CARBAMATE](/img/structure/B396191.png)
![N-[1-(3,4-difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396197.png)
![N-[2,2,2-trifluoro-1-(4-{[(4-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]pentanamide](/img/structure/B396199.png)
![N-[2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B396200.png)
![Ethyl 3,3,3-trifluoro-2-[(6-methyl-2-pyridyl)amino]-2-propionamidopropionate](/img/structure/B396201.png)
![Ethyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(2-methoxyanilino)propanoate](/img/structure/B396202.png)

![N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B396207.png)
![N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396208.png)
![N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396209.png)
![ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B396211.png)
![Ethyl 1-[(3-ethyl-3-oxetanyl)methoxy]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate](/img/structure/B396213.png)


